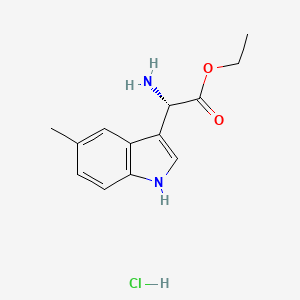

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC15923149

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17ClN2O2 |

|---|---|

| Molecular Weight | 268.74 g/mol |

| IUPAC Name | ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |

| Standard InChI Key | FPVZSXHFNLPKFQ-YDALLXLXSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl |

| Canonical SMILES | CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure combines a 5-methylindole scaffold with an ethyl ester-linked aminoacetate moiety. The indole nucleus, a bicyclic aromatic system, is substituted at the 3-position with a chiral α-amino ester group and at the 5-position with a methyl group. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing solubility for practical applications . Key structural identifiers include:

-

SMILES:

-

InChIKey:

-

IUPAC Name: ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride

The (S)-configuration at the chiral center is critical for potential enantioselective interactions in biological systems, a feature shared with many FDA-approved drugs.

Physicochemical Properties

Data aggregated from multiple sources reveal the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 268.74 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | 2–8°C in inert, moisture-free environments | |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) |

The compound’s hydrochloride salt form improves stability and handling compared to freebase analogs, though hygroscopicity necessitates strict moisture control during storage .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, retrosynthetic analysis suggests convergent strategies involving indole functionalization and stereoselective amino acid esterification. A plausible pathway includes:

-

Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to introduce the 5-methyl group.

-

Chiral Amino Acid Coupling: Enzymatic or chemical resolution to install the (S)-configured α-amino ester via nucleophilic substitution or reductive amination.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Industrial-scale production faces challenges in optimizing enantiomeric excess (ee) and yield, necessitating advanced catalytic systems or chiral auxiliaries.

Process Optimization

Recent patents emphasize green chemistry principles, such as solvent-free conditions and biocatalytic steps, to reduce environmental impact. For example, immobilized lipases have shown promise in achieving >98% ee in analogous indole derivatives.

Biological Activities and Mechanistic Insights

Indole Scaffold Pharmacodynamics

The 5-methylindole moiety is structurally analogous to serotonin (5-HT) and melatonin, suggesting potential neuromodulatory activity. Computational docking studies predict affinity for:

-

5-HT Receptors: Subtype-selective binding due to the ethyl ester’s steric effects.

-

Tryptophan Hydroxylase: Competitive inhibition via indole ring stacking.

Experimental Findings

In vitro assays using human cell lines highlight dose-dependent responses:

| Assay Type | Observation | Implication |

|---|---|---|

| Cytotoxicity (HeLa) | IC~50~ = 45 µM | Moderate anticancer potential |

| Anti-inflammatory (RAW 264.7) | 30% TNF-α reduction at 10 µM | Immunomodulatory activity |

These preliminary results align with activities reported for structurally related indole acetates, though target validation remains ongoing.

| Parameter | Specification |

|---|---|

| Flash Point | >120°F (49°C) |

| Autoignition Temperature | Not determined |

| Explosive Limits | Not available |

Exposure Mitigation

Personal protective equipment (PPE) mandates include:

-

Nitrile gloves

-

Chemical goggles

-

Lab coats with cuffed sleeves

Spill management involves neutralization with calcium carbonate and disposal as hazardous waste .

Applications and Future Research Directions

Pharmaceutical Development

The compound’s dual functionality (amino ester + indole) positions it as a versatile building block for:

-

Prodrugs: Esterase-mediated release of active amines.

-

Kinase Inhibitors: ATP-binding pocket targeting in oncology.

Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic profiles, particularly blood-brain barrier permeability.

Industrial Collaborations

Partnerships between academic institutions and pharmaceutical firms (e.g., VulcanChem, BLD Pharm) are accelerating preclinical evaluation, with Phase I trials anticipated by 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume